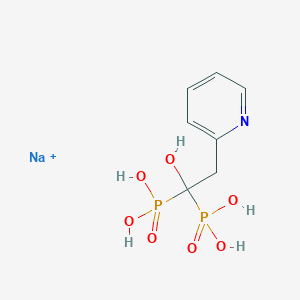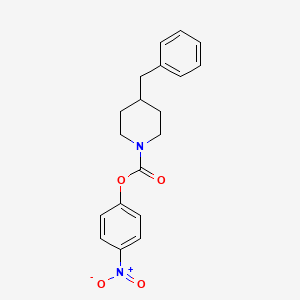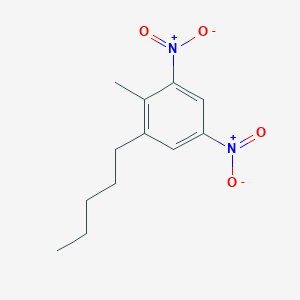
2-Methyl-1,5-dinitro-3-pentylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,5-dinitro-3-pentylbenzene is an organic compound with a benzene ring substituted with a methyl group, two nitro groups, and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-dinitro-3-pentylbenzene typically involves multi-step organic reactionsThe nitration process involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,5-dinitro-3-pentylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride, resulting in the formation of amines
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Substituted benzene derivatives.
Applications De Recherche Scientifique
2-Methyl-1,5-dinitro-3-pentylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Methyl-1,5-dinitro-3-pentylbenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring’s substitution pattern affects its electronic properties, making it a versatile intermediate in various synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1,3-dinitrobenzene: Similar structure but lacks the pentyl chain.
2,4-Dinitrotoluene: Contains two nitro groups and a methyl group but different substitution pattern.
1,3,5-Trinitrobenzene: Contains three nitro groups but no alkyl substituents .
Uniqueness
2-Methyl-1,5-dinitro-3-pentylbenzene is unique due to the presence of both a pentyl chain and two nitro groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
874362-35-3 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-methyl-1,5-dinitro-3-pentylbenzene |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-5-6-10-7-11(13(15)16)8-12(9(10)2)14(17)18/h7-8H,3-6H2,1-2H3 |
Clé InChI |
XJBUDSDHOSNUQA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


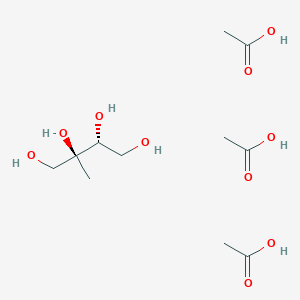
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
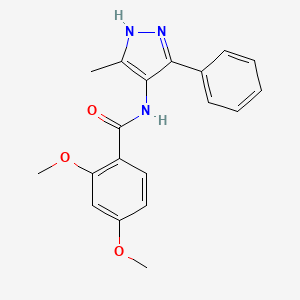
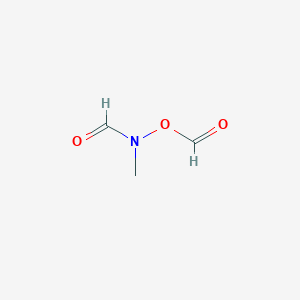
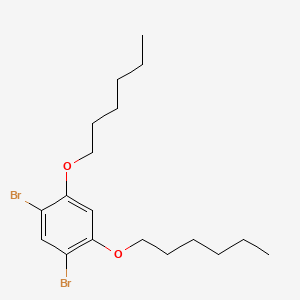

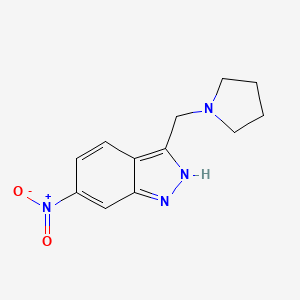
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
